molecular formula C11H18N2O2 B2666157 1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196079-64-6

1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2666157
CAS No.: 2196079-64-6
M. Wt: 210.277
InChI Key: WWHROFDTYTYBQJ-UHFFFAOYSA-N
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Description

1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one is a compound that features a piperazine ring substituted with an oxolane group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of oxolane derivatives with piperazine and subsequent functionalization to introduce the prop-2-en-1-one group. One common synthetic route involves the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as potassium carbonate to facilitate the reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-11(14)13-6-4-12(5-7-13)10-3-8-15-9-10/h2,10H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHROFDTYTYBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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